2,2-Propanediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Propanediamine, also known as N,N'-diisopropylethylenediamine (DIPEA), is a commonly used organic base in synthetic chemistry. It is a colorless liquid with a pungent odor and is highly soluble in water and organic solvents. DIPEA is widely used in various chemical reactions due to its excellent basic properties and low toxicity.

科学研究应用

Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine has demonstrated antiviral properties and the ability to stimulate interferon in mice. It showed protection against lethal infections with encephalomyocarditis and Semliki Forest viruses, as well as suppression of pox formation by vaccinia infection (Hoffman et al., 1973).

Therapeutic Potential Against Genital Herpes : This compound has also been used therapeutically and prophylactically to treat genital herpes simplex virus type 2 (HSV-2) infections in guinea pigs. Its application resulted in a significant decrease in the incidence of clinical lesions (Zheng et al., 1983).

Influence on Metal Complex Structures : Modifications in the structure of 1,3-propanediamine, like the introduction of methyl substituents, can influence the structural characteristics of corresponding metal complexes. Such changes can affect the coordination and geometry of metal complexes (Đurić et al., 2020).

Synthesis of Radioprotective Agents : Derivatives of 1,3-propanediamine, like N-(2-acetylthioethyl)-1,3-propanediamine, have been synthesized and evaluated for their potential radioprotective properties in mice, although they did not exhibit significant activity (Oiry et al., 1995).

Catalytic Oxidative Carbonylation : The catalytic oxidative carbonylation of primary and secondary diamines, including 1,3-propanediamine, has been studied, offering potential pathways in organic synthesis (Qian et al., 1999).

Catalytic Synthesis : There is ongoing progress in the catalytic synthesis of 1,2-Propanediamine from various sources, demonstrating the industrial relevance of propanediamine derivatives (Yu Qin-we, 2015).

Thermodynamic Properties : The thermodynamic properties of alkanediamines, including propanediamine, have been extensively studied, providing valuable data for practical thermochemical calculations (Verevkin et al., 2015).

属性

CAS 编号 |

107240-00-6 |

|---|---|

产品名称 |

2,2-Propanediamine |

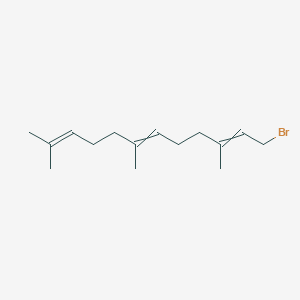

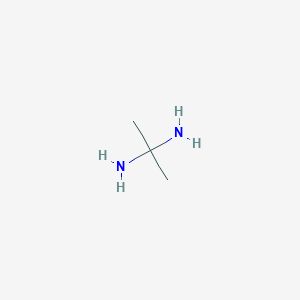

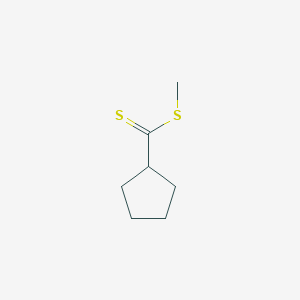

分子式 |

C3H10N2 |

分子量 |

74.13 g/mol |

IUPAC 名称 |

propane-2,2-diamine |

InChI |

InChI=1S/C3H10N2/c1-3(2,4)5/h4-5H2,1-2H3 |

InChI 键 |

ZNZJJSYHZBXQSM-UHFFFAOYSA-N |

SMILES |

CC(C)(N)N |

规范 SMILES |

CC(C)(N)N |

其他 CAS 编号 |

107240-00-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)